molecular formula C11H12N2O2 B12498366 Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12498366
M. Wt: 204.22 g/mol
InChI Key: CSIPIZSYSXPZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate follows IUPAC rules for heterocyclic compounds. The parent structure is a benzo[d]imidazole system, where the benzene ring (designated by the "benzo" prefix) is fused to an imidazole ring at the d position. The numbering begins at the nitrogen atom in the imidazole ring, with subsequent positions assigned clockwise. Key substituents include:

  • Methyl groups at positions 1 and 2 of the imidazole ring.
  • A carboxylate ester (-COOCH₃) at position 7 of the benzene ring.

The molecular formula is C₁₁H₁₂N₂O₂ , with a molecular weight of 204.23 g/mol . The ester functional group at position 7 distinguishes this compound from simpler benzimidazole derivatives, while the methyl groups at positions 1 and 2 prevent tautomeric shifts between nitrogen atoms (discussed further in Section 1.3).

Molecular Geometry and Crystallographic Analysis

While crystallographic data for this compound remains limited, its geometry can be inferred from analogous benzimidazole structures. The benzimidazole core adopts a planar conformation due to aromatic π-electron delocalization across the fused rings. Key geometric features include:

  • Bond lengths : The C-N bonds in the imidazole ring measure approximately 1.32–1.37 Å, typical for aromatic amines.
  • Dihedral angles : The ester group at position 7 likely forms a dihedral angle of ~15°–25° relative to the benzene plane, minimizing steric hindrance with adjacent substituents.

Hybridization states of atoms in the core structure include:

  • sp² hybridization for all ring atoms, enabling π-conjugation.
  • sp³ hybridization for the methyl carbons and the ester oxygen.

Tautomeric Forms and Resonance Stabilization Mechanisms

Benzimidazole derivatives exhibit tautomerism due to proton transfer between the two nitrogen atoms in the imidazole ring. However, this compound is locked in the 1H-tautomer due to methylation at both nitrogen atoms (positions 1 and 2). This prevents tautomeric interconversion, stabilizing the structure in a single configuration.

Resonance stabilization occurs through:

  • Aromatic π-system delocalization across the benzene and imidazole rings.
  • Conjugation of the ester group with the benzene ring, enhancing electronic stability via resonance interactions (Figure 1).

Figure 1 : Resonance structures of this compound. The ester group participates in resonance with the benzene ring, distributing electron density and stabilizing the molecule.

Comparative Structural Analysis with Benzimidazole Core Derivatives

This compound shares structural similarities with other benzimidazole derivatives but differs in substituent placement and functional groups. The table below highlights key comparisons:

Compound Name Substituents Key Structural Differences
Methyl 6,7-dimethyl-3H-benzimidazole-5-carboxylate Methyl groups at 6,7; carboxylate at 5 Positional isomerism alters electronic properties and reactivity.
2-n-Propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole Propyl and methyl groups; biphenyl linkage Larger alkyl substituents increase hydrophobicity and steric bulk.
1H-Benzo[d]imidazole-7-carboxylic acid Carboxylic acid at position 7 Lack of methyl groups permits tautomerism; acidic proton enables salt formation.

The unique combination of methyl groups at positions 1 and 2 and a carboxylate ester at position 7 in this compound results in distinct electronic and steric profiles compared to related compounds. These features influence its solubility, stability, and potential applications in synthetic chemistry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2,3-dimethylbenzimidazole-4-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-12-9-6-4-5-8(11(14)15-3)10(9)13(7)2/h4-6H,1-3H3

InChI Key

CSIPIZSYSXPZBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N1C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acid derivatives in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and esterification reactions. The use of continuous flow reactors and optimization of reaction parameters are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Activity

One of the primary applications of methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is in the development of antihypertensive medications. It serves as an intermediate in the synthesis of azilsartan medoxomil, an angiotensin II receptor antagonist used for treating hypertension. The compound's structure allows it to effectively inhibit the angiotensin II type 1 receptor, leading to vasodilation and reduced blood pressure levels .

1.2 Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzo[d]imidazole compounds exhibit significant antimicrobial properties. For instance, synthesized compounds based on benzo[d]imidazole frameworks have shown efficacy against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL, indicating potent antimicrobial activity .

Cytotoxicity and Anticancer Potential

2.1 In Vitro Cytotoxicity Studies

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies utilized the MTT assay to determine the half-maximal inhibitory concentration (IC50) values across different cancer types, including colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7). Compounds derived from this benzo[d]imidazole exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to established chemotherapeutic agents like doxorubicin and sorafenib .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-1168.50
Compound BHepG29.20
Compound CMCF-710.00

Mechanistic Insights

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound derivatives with potential biological targets such as FtsZ proteins and pyruvate kinases in bacteria. These studies provide insights into how these compounds can inhibit bacterial growth by disrupting essential cellular processes .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that ensure high purity and yield. The compound can be synthesized through cyclization reactions using various reagents under controlled conditions, which allows for the formation of the benzimidazole core structure essential for its biological activity .

Mechanism of Action

The mechanism of action of Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 1-Me, 2-Me, 7-COOMe C₁₁H₁₂N₂O₂ 204.23 Intermediate, potential impurity
Methyl(Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Impurity-A) 2-EtO, 1-biphenylmethyl, 7-COOMe C₂₆H₂₅N₅O₄ 483.51 Genotoxic impurity in Azilsartan
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate 1-pyrimidinylmethyl, 7-COOMe C₁₆H₁₆N₄O₃ 312.33 Structural isomer with altered activity
Methyl 4-bromo-1H-benzo[d]imidazole-7-carboxylate 4-Br, 7-COOMe C₉H₇BrN₂O₂ 271.07 Halogenated analog for further derivatization
Methyl 4,5-difluoro-2-morpholino-1H-benzo[d]imidazole-7-carboxylate 4,5-F₂, 2-morpholino, 7-COOMe C₁₃H₁₃F₂N₃O₃ 321.26 Enhanced electronic properties

Key Observations:

Substituent Position and Activity: The position of substituents significantly impacts biological activity. For example, Impurity-A (Azilsartan-related) contains a bulky biphenylmethyl group at position 1, which correlates with genotoxicity concerns , whereas the title compound’s smaller 1,2-dimethyl groups likely reduce steric hindrance, favoring synthetic versatility. Halogenation (e.g., 4-Br in ) enhances electrophilicity, facilitating cross-coupling reactions, while electron-withdrawing groups like morpholino () improve stability.

Isomerism and Functional Outcomes :

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (position 7) and its isomer (position 4) exhibit distinct pharmacological profiles due to differences in hydrogen bonding and steric interactions .

Analytical and Pharmacological Data

  • LC-MS/MS Profiling : Impurity-A and related analogs are detected at trace levels (≤10 ppm) using MRM modes, emphasizing the need for high sensitivity in impurity profiling .
  • Crystallographic Studies : Derivatives like Methyl 1-[(pyrimidinyl)methyl]-1H-benzo[d]imidazole-7-carboxylate have been characterized via X-ray diffraction, revealing planar benzoimidazole cores with substituent-dependent packing patterns .
  • Similarity Metrics : Quantitative structure-activity relationship (QSAR) models rank analogs like Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate (similarity 0.78 ) lower than ethyl ester derivatives (similarity 0.83–0.84 ), highlighting the critical role of substituent positioning.

Biological Activity

Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused benzene and imidazole ring structure with methyl groups at the 1 and 2 positions and a carboxylate group at the 7 position. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of approximately 204.23 g/mol. The unique arrangement of substituents is believed to influence its biological activity significantly.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds within this class exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMicrobial SpeciesMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
This compoundEscherichia coli< 20 µg/mL
This compoundCandida albicans< 15 µg/mL

Recent studies have shown that methyl 1,2-dimethyl-1H-benzo[d]imidazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus (including MRSA) and antifungal activity against Candida albicans . The compounds were tested in vitro, revealing a strong potential for development as therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of methyl 1,2-dimethyl-1H-benzo[d]imidazole derivatives can be attributed to their structural characteristics. The presence of methyl groups at the 1 and 2 positions enhances lipophilicity and may improve membrane permeability, which is crucial for antimicrobial efficacy.

Key Findings:

  • Hydrogen Bonding: The ability to form hydrogen bonds significantly affects the binding affinity to biological targets.
  • Flexibility: Compounds with longer linkers or additional substituents may exhibit increased flexibility, enhancing their interaction with target proteins .

Case Studies

A study published in Nature Communications highlighted the effectiveness of benzimidazole derivatives in combating antibiotic-resistant bacteria. This compound was included in a series of compounds tested against resistant strains of bacteria. Results indicated that this compound showed promising activity comparable to existing antibiotics .

Another investigation focused on the antifungal properties of benzimidazole derivatives against various fungal strains. This compound demonstrated significant antifungal effects with low MIC values against Candida albicans, indicating its potential as an antifungal agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.